Decafluorobiphenyl
Overview
Description
Decafluorobiphenyl, also known as 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-, is a chemical compound with the molecular formula C12F10. It is a perfluorinated biphenyl derivative, characterized by the presence of ten fluorine atoms replacing all hydrogen atoms on the biphenyl structure. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Decafluorobiphenyl can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of pentafluorobenzene with pentafluorophenyl lithium. The reaction typically occurs under anhydrous conditions and requires a polar aprotic solvent such as tetrahydrofuran. The reaction mixture is then subjected to purification processes to isolate the desired product .
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The industrial production also involves stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Decafluorobiphenyl undergoes several types of chemical reactions, including:
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Nucleophilic Substitution: : Due to the electron-withdrawing nature of fluorine atoms, this compound is highly susceptible to nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiolates. The major products formed depend on the nucleophile used .
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Oxidation: : Although this compound is generally resistant to oxidation due to the stability imparted by fluorine atoms, it can undergo oxidation under extreme conditions. Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to achieve this reaction .
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Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride. The products formed from reduction reactions are typically less fluorinated biphenyl derivatives .
Scientific Research Applications
Decafluorobiphenyl has a wide range of applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Material Science: : Due to its high thermal stability and unique electronic properties, this compound is used in the development of advanced materials such as fluorinated polymers and coatings .
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Biological Research: : It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and protein folding mechanisms .
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Industrial Applications: : this compound is used in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of decafluorobiphenyl is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery systems where this compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Decafluorobiphenyl is unique compared to other fluorinated biphenyl derivatives due to the complete substitution of hydrogen atoms with fluorine atoms. Similar compounds include:
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Hexafluorobenzene: : A simpler fluorinated aromatic compound with six fluorine atoms. It is less thermally stable compared to this compound .
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Octafluoronaphthalene: : A polycyclic aromatic compound with eight fluorine atoms. It has different electronic properties and is used in different applications .
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Pentafluoronitrobenzene: : A fluorinated nitroaromatic compound with five fluorine atoms. It is used as an intermediate in organic synthesis .
This compound stands out due to its higher degree of fluorination, which imparts superior thermal stability and unique chemical reactivity.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFSRWQCKNVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075341 | |
Record name | Perfluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075341 | |
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Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Decafluorobiphenyl | |
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URL | https://haz-map.com/Agents/20527 | |
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CAS No. |
434-90-2 | |
Record name | Decafluorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decafluorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decafluorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Perfluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DECAFLUOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TE2N3F3NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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